3-{4-(furan-2-ylmethyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Overview
Description
The compound 3-{4-(furan-2-ylmethyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic molecule that features a combination of furan, triazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(furan-2-ylmethyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the triazole ring with a furan-2-ylmethyl halide under basic conditions.
Introduction of the 4-nitrobenzylsulfanyl group: This is typically done through a nucleophilic substitution reaction where the triazole derivative is reacted with 4-nitrobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazole and pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which is useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-{4-(furan-2-ylmethyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine exerts its effects is likely multifaceted:
Molecular Targets: It may interact with various enzymes or receptors, altering their activity.
Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- Structural Features : The combination of furan, triazole, and pyridine rings in a single molecule is relatively unique, providing a distinct set of chemical properties.
- Functional Groups : The presence of both nitro and sulfanyl groups offers diverse reactivity and potential for various applications.
Properties
IUPAC Name |
3-[4-(furan-2-ylmethyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-24(26)16-7-5-14(6-8-16)13-28-19-22-21-18(15-3-1-9-20-11-15)23(19)12-17-4-2-10-27-17/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAGZMDUKRMAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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